MtTMPK-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtTMPK-IN-3 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). It has an IC50 value of 0.12 μM and demonstrates inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 12.5 μM . This compound exhibits certain cytotoxicity in human fibroblast cells MRC-5 with an EC50 value of 12.5 μM . This compound is primarily used for researching tuberculosis .
Preparation Methods
The synthesis of MtTMPK-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for this compound are not widely documented, but they generally involve large-scale synthesis techniques that ensure high purity and yield .
Chemical Reactions Analysis
MtTMPK-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MtTMPK-IN-3 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of thymidylate kinase in Mycobacterium tuberculosis.
Biology: It helps in understanding the biological pathways and mechanisms involved in tuberculosis infection.
Medicine: It is used in the development of new therapeutic agents for the treatment of tuberculosis.
Industry: It is utilized in the pharmaceutical industry for drug discovery and development
Mechanism of Action
MtTMPK-IN-3 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts DNA synthesis and replication in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
MtTMPK-IN-3 is unique due to its high potency and specificity for Mycobacterium tuberculosis thymidylate kinase. Similar compounds include:
Properties
Molecular Formula |
C23H23Cl2N3O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
1-[1-[[3-(3,5-dichlorophenoxy)phenyl]methyl]piperidin-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23Cl2N3O3/c1-15-13-28(23(30)26-22(15)29)19-5-7-27(8-6-19)14-16-3-2-4-20(9-16)31-21-11-17(24)10-18(25)12-21/h2-4,9-13,19H,5-8,14H2,1H3,(H,26,29,30) |
InChI Key |
CAJAIKQLVPYCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.